molecular formula C28H18N4O6S2 B2621242 3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide CAS No. 425410-31-7

3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide

Cat. No.: B2621242
CAS No.: 425410-31-7
M. Wt: 570.59
InChI Key: WCYBTZISVRVQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a bis-sulfonamide derivative featuring two fused 2-azatricyclo[6.3.1.0⁴,¹²]dodeca-pentaene cores linked via a phenyl group. The azatricyclo framework comprises a 12-membered system with a bridgehead nitrogen atom, oxygen substituents at the 3-position, and sulfonamide functional groups. The compound’s synthesis likely involves multi-step cyclization and sulfonylation reactions, as inferred from analogous spirocyclic sulfonamide syntheses .

Properties

IUPAC Name

2-oxo-N-[4-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]phenyl]-1H-benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N4O6S2/c33-27-19-5-1-3-17-23(13-11-21(29-27)25(17)19)39(35,36)31-15-7-9-16(10-8-15)32-40(37,38)24-14-12-22-26-18(24)4-2-6-20(26)28(34)30-22/h1-14,31-32H,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYBTZISVRVQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC=C(C=C4)NS(=O)(=O)C5=C6C=CC=C7C6=C(C=C5)NC7=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common reagents used in these reactions include sulfonyl chlorides, bromine, and various organic solvents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product .

Scientific Research Applications

3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels (VGCC). By modulating these pathways, the compound can exert neuroprotective effects and potentially slow down the progression of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azatricyclic/Spirocyclic Cores
Compound Name Core Structure Functional Groups Key Differences Biological Relevance Reference
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazole, hydroxyl Replaces azatricyclo with spiro-oxa-aza core; lacks sulfonamide Explored for organic synthesis applications
7-(4-(3-(dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide Diazaspiro[4.5]decene Trifluoromethyl, pyrimidine Diazaspiro core; fluorinated substituents Patent-listed for enzyme inhibition (e.g., kinase targets)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Azatetracyclo Dithia, methoxyphenyl Larger tetracyclic system with sulfur atoms Structural characterization only

Key Observations :

  • Unlike fluorinated or benzothiazole-containing analogues , the absence of electron-withdrawing groups in the target compound may influence solubility and pharmacokinetics.
Pharmacological Context: Ferroptosis-Inducing Compounds (FINs)

For example:

  • Natural FINs : Marine-derived azatricyclic alkaloids (e.g., salternamides) exhibit redox-active properties .
  • Synthetic FINs : Sulfonamide-containing molecules disrupt glutathione metabolism, a hallmark of ferroptosis .

The target compound’s dual sulfonamide groups could enhance interactions with ferroptosis-related targets (e.g., GPX4), though empirical validation is needed .

Biological Activity

Chemical Structure

The compound belongs to a class of azatricyclo compounds characterized by their unique bicyclic structures. The presence of sulfonamide groups suggests potential antibacterial and antifungal activities.

IUPAC Name

The IUPAC name for this compound is lengthy and indicative of its complex structure:
\text{3 oxo N 4 3 oxo 2 azatricyclo 6 3 1 0 4 12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide}

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity against a variety of pathogens. For instance:

  • Antibacterial Activity : Compounds with azatricyclo structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae and Escherichia coli .
  • Antifungal Activity : The antifungal efficacy has also been notable, with MIC values reported in the range of 0.004–0.06 mg/mL for various fungi .

The proposed mechanism of action for this compound involves the inhibition of specific bacterial enzymes or receptors that are crucial for bacterial growth and survival. The sulfonamide moiety is known to interfere with folate synthesis in bacteria, which is essential for nucleic acid synthesis.

Case Studies

Several studies have investigated the biological activity of structurally similar compounds:

  • Study on Antibacterial Activity :
    • A series of derivatives were tested against a panel of bacteria using microdilution methods.
    • Results indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .
  • Structure-Activity Relationship (SAR) :
    • Analysis of various derivatives revealed that modifications in the azatricyclo framework significantly influenced antibacterial potency.
    • Compounds with additional functional groups showed enhanced activity against resistant strains .

Table 1: Antimicrobial Activity Summary

CompoundBacteria TestedMIC (mg/mL)MBC (mg/mL)
Compound 8Enterobacter cloacae0.0040.008
Compound 11Staphylococcus aureus0.0080.030
Compound 2Escherichia coli0.0150.045
Compound 15Candida albicans0.0060.020

Table 2: Structure-Activity Relationship Findings

Modification TypeEffect on Activity
Addition of methyl groupIncreased antibacterial potency
Substitution on nitrogenEnhanced antifungal activity

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